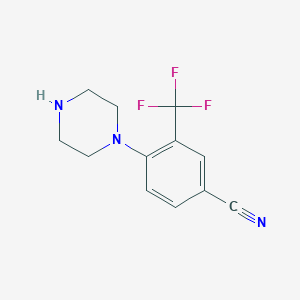
(1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%, or (1,4-DMNPA-97) is an organoboron compound that is widely used in scientific research. It is a versatile reagent that is used in a variety of synthetic and analytical applications, including the synthesis of organic molecules, the determination of reaction kinetics and the detection of biomolecules.
Aplicaciones Científicas De Investigación
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) has a wide range of applications in scientific research. It is used in the synthesis of organic molecules, such as polymers and pharmaceuticals. It is also used in the detection of biomolecules, such as proteins and nucleic acids. Additionally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is used as a reagent in the determination of reaction kinetics.
Mecanismo De Acción
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) acts as a Lewis acid, which means that it can accept electrons from other molecules. This enables it to form covalent bonds with other molecules, such as organic molecules and biomolecules. The boron atom in ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is also able to form hydrogen bonds with other molecules, which allows it to interact with them in a more specific manner.
Biochemical and Physiological Effects
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) does not have any known biochemical or physiological effects. It is a relatively inert compound that does not interact with cellular components or biomolecules. It is not toxic and is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, it is a versatile reagent that can be used in a variety of synthetic and analytical applications. However, it is important to note that ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is not soluble in water, so it may not be suitable for use in some experiments.
Direcciones Futuras
Given the versatility of ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%), there are many potential future directions for its use in scientific research. For example, it could be used in the synthesis of more complex organic molecules, or it could be used in the detection of more complex biomolecules. Additionally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) could be used in the development of new analytical techniques, such as mass spectrometry. Finally, ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) could be used in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%) is synthesized through a two-step process. In the first step, a boronic acid is reacted with a naphthylmethyl halide to form a naphthylmethylboronic acid. In the second step, the naphthylmethylboronic acid is reacted with a base, such as sodium hydroxide, to form ((1,4-Dimethyl-2-naphthalenyl)-boronic acid, 97%).
Propiedades
IUPAC Name |
(1,4-dimethylnaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO2/c1-8-7-12(13(14)15)9(2)11-6-4-3-5-10(8)11/h3-7,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUGWHFVRKBDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dimethylnaphthalen-2-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)




![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)


